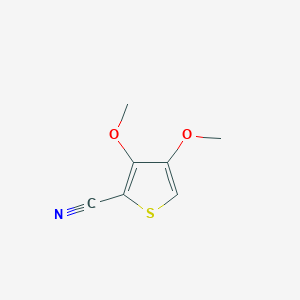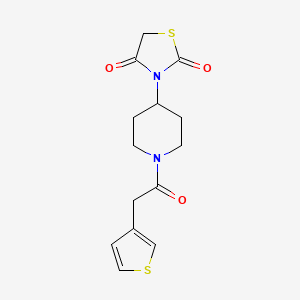
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety
作用机制
Target of Action
Thiazole derivatives, which include thiazolidinedione, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
Modifications to the physicochemical properties of similar compounds have been made with the intent of improving their pharmacokinetic profile .
Result of Action
Thiazole derivatives have been found to possess various biological activities, suggesting that they may have a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
生化分析
Biochemical Properties
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction with DNA gyrase suggests that this compound may inhibit bacterial growth by preventing DNA replication. Additionally, the thiazolidinedione moiety in the compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in glucose uptake and lipid metabolism, thereby affecting cellular energy balance . Additionally, the compound’s ability to inhibit DNA gyrase can result in the suppression of bacterial cell proliferation, making it a potential antibacterial agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA gyrase, inhibiting its activity and thereby preventing DNA replication in bacterial cells . This inhibition is crucial for its antibacterial properties. Furthermore, the thiazolidinedione moiety binds to PPARs, leading to the activation or repression of target genes involved in metabolic processes . This dual mechanism of action highlights the compound’s potential as both an antibacterial and metabolic regulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its activity over extended periods, suggesting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate metabolic pathways without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PPARs. These interactions influence the expression of enzymes and cofactors involved in glucose and lipid metabolism . The compound’s effects on metabolic flux and metabolite levels have been observed in various in vitro and in vivo studies, highlighting its potential as a metabolic regulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to target tissues
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and metabolic processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the thiazolidine-2,4-dione ring, often through a cyclization reaction using thioglycolic acid and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are often employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, β-cyclodextrin-SO3H.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学研究应用
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives and piperidine-containing molecules. Examples include:
Thiazolidinediones: Known for their antidiabetic properties.
Piperidine derivatives: Often used in medicinal chemistry for their pharmacological activities
Uniqueness
What sets 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the thiophene moiety, in particular, may enhance its pharmacological properties compared to other similar compounds .
属性
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-12(7-10-3-6-20-8-10)15-4-1-11(2-5-15)16-13(18)9-21-14(16)19/h3,6,8,11H,1-2,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKCZIFEXACRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2629283.png)
![(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2629285.png)
![(2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2629287.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)
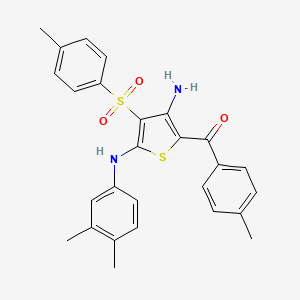
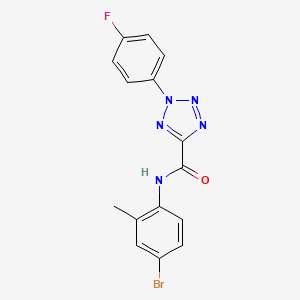
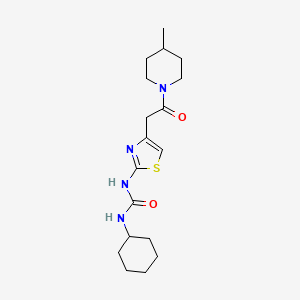
![N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2629297.png)
![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)
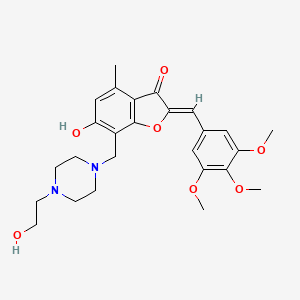
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2629304.png)
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)
